molecular formula C10H7ClN2 B12541401 3-(4-Chlorophenyl)pyridazine CAS No. 144028-82-0

3-(4-Chlorophenyl)pyridazine

Cat. No.: B12541401
CAS No.: 144028-82-0
M. Wt: 190.63 g/mol
InChI Key: QKSQDAMWHZQRQK-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)pyridazine is an organic compound belonging to the pyridazine family, characterized by a pyridazine ring substituted with a 4-chlorophenyl group. Pyridazines are heterocyclic compounds containing two adjacent nitrogen atoms in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)pyridazine typically involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorophenyl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(4-Chlorophenyl)pyridazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)pyridazine involves its interaction with specific molecular targets. For instance, pyridazine derivatives are known to inhibit enzymes such as phosphodiesterases, which play a role in various physiological processes. The compound’s effects are mediated through its ability to bind to these enzymes and modulate their activity, leading to therapeutic outcomes .

Comparison with Similar Compounds

Uniqueness: 3-(4-Chlorophenyl)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorophenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

CAS No.

144028-82-0

Molecular Formula

C10H7ClN2

Molecular Weight

190.63 g/mol

IUPAC Name

3-(4-chlorophenyl)pyridazine

InChI

InChI=1S/C10H7ClN2/c11-9-5-3-8(4-6-9)10-2-1-7-12-13-10/h1-7H

InChI Key

QKSQDAMWHZQRQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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